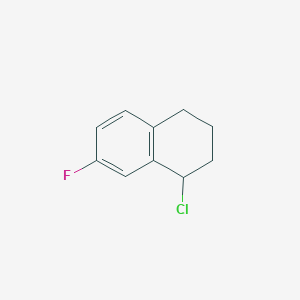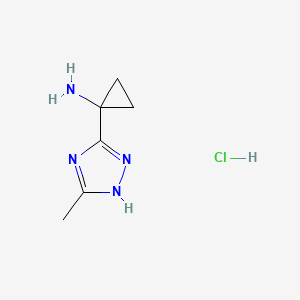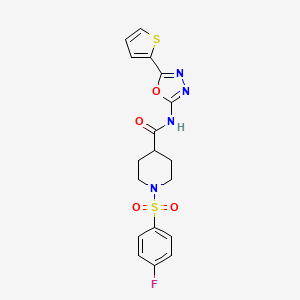![molecular formula C15H16ClN3O2 B3015150 5-氯-2-甲氧基-N-(2-甲基-2,4,5,6-四氢环戊并[c]吡唑-3-基)苯甲酰胺 CAS No. 1170833-61-0](/img/structure/B3015150.png)
5-氯-2-甲氧基-N-(2-甲基-2,4,5,6-四氢环戊并[c]吡唑-3-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and conformational analysis. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc .科学研究应用
合成和衍生物形成
研究探索了合成衍生自类似于5-氯-2-甲氧基-N-(2-甲基-2,4,5,6-四氢环戊并[c]吡唑-3-基)苯甲酰胺的化学品的各种杂环化合物。例如,衍生自类似化合物的 novel 苯并二呋喃基、三嗪、氧杂二氮杂卓和噻唑并嘧啶已被开发为潜在的抗炎和镇痛剂,表明了创建新医药化合物的途径(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。
抗病毒活性
与本化合物密切相关的苯甲酰胺基5-氨基吡唑已被合成并测试其抗甲型流感病毒(H5N1亚型)活性。这项研究表明了使用类似分子结构开发抗病毒剂的可能性(Hebishy, Salama, & Elgemeie, 2020)。
抗微生物活性
研究已经针对与5-氯-2-甲氧基-N-(2-甲基-2,4,5,6-四氢环戊并[c]吡唑-3-基)苯甲酰胺结构类似的化合物进行了研究,重点是它们的抗微生物特性。例如,某些新型衍生物表现出显着的抗菌活性,表明了开发新型抗微生物剂的可能性(Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009)。
癌症成像中的潜力
在癌症研究领域,已经探索了具有类似分子结构的化合物在PET(正电子发射断层扫描)成像中用于检测特定癌症突变的潜力,表明了在肿瘤学中进行诊断应用的前景(Wang, Gao, Miller, & Zheng, 2013)。
胰岛素增敏剂开发
胰岛素增敏剂的合成研究纳入了5-氯-2-甲氧基-N-(2-甲基-2,4,5,6-四氢环戊并[c]吡唑-3-基)苯甲酰胺的结构元素。这表明在治疗糖尿病等胰岛素敏感性是关键因素的疾病中具有潜在应用(Yun-lon, 2014)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
5-chloro-2-methoxy-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-19-14(10-4-3-5-12(10)18-19)17-15(20)11-8-9(16)6-7-13(11)21-2/h6-8H,3-5H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMPYRCQLMVZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B3015067.png)


![2-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3015071.png)

![N-(4-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3015074.png)
![3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B3015075.png)



![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3015080.png)

![N-(cyanomethyl)-1-[(2,4-dichlorophenyl)methyl]-N,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3015084.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B3015086.png)
